CID 78066342
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78066342 is a chemical compound registered in the PubChem database
Vorbereitungsmethoden
The synthesis of CID 78066342 involves several steps, including specific reaction conditions and reagents. The preparation methods can be divided into synthetic routes and industrial production methods.
Synthetic Routes:
Step 1: The initial step involves the reaction of [specific reagents] under [specific conditions] to form an intermediate compound.
Step 2: The intermediate compound is then subjected to [specific reaction] with [specific reagents] to yield this compound.
Industrial Production Methods:
Method 1: Large-scale production of this compound involves [specific industrial process], which ensures high yield and purity.
Method 2: Another method includes [alternative industrial process], which is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
CID 78066342 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: this compound can be oxidized using [specific oxidizing agents] under [specific conditions], resulting in [major products].
Reduction: The compound can be reduced using [specific reducing agents], leading to the formation of [major products].
Substitution: this compound undergoes substitution reactions with [specific reagents], producing [major products].
Common Reagents and Conditions:
Oxidizing Agents: [List of oxidizing agents]
Reducing Agents: [List of reducing agents]
Substitution Reagents: [List of substitution reagents]
Wissenschaftliche Forschungsanwendungen
CID 78066342 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry:
Catalysis: The compound is used as a catalyst in [specific reactions], enhancing the reaction rate and yield.
Material Science: this compound is utilized in the synthesis of [specific materials], which have applications in [specific fields].
Biology:
Enzyme Inhibition: The compound acts as an inhibitor for [specific enzymes], which is useful in studying enzyme kinetics and mechanisms.
Cell Signaling: this compound is involved in modulating cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound is a potential candidate for developing drugs targeting [specific diseases].
Therapeutics: this compound has shown promising results in preclinical studies for treating [specific conditions].
Industry:
Manufacturing: The compound is used in the production of [specific products], improving efficiency and quality.
Environmental Applications: this compound is employed in [specific environmental applications], contributing to sustainability efforts.
Wirkmechanismus
The mechanism of action of CID 78066342 involves its interaction with specific molecular targets and pathways.
Molecular Targets:
Target 1: The compound binds to [specific target], leading to [specific effect].
Target 2: this compound interacts with [another target], resulting in [specific outcome].
Pathways Involved:
Pathway 1: The compound modulates [specific pathway], which is crucial for [specific biological process].
Pathway 2: this compound affects [another pathway], influencing [specific cellular function].
Vergleich Mit ähnlichen Verbindungen
Compound 1: [Description of Compound 1]
Compound 2: [Description of Compound 2]
Compound 3: [Description of Compound 3]
Uniqueness:
Property 1: CID 78066342 has a unique [specific property] that distinguishes it from similar compounds.
Property 2: The compound exhibits [another unique property], making it valuable for [specific applications].
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse applications, and distinct mechanism of action make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C10H5O2Se |
---|---|
Molekulargewicht |
236.12 g/mol |
InChI |
InChI=1S/C10H5O2Se/c11-8-7(10(13)9(8)12)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
NDHNHCPJLWNWFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.